molecular formula C21H17BrN2O4 B4759658 N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide

N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide

Cat. No. B4759658
M. Wt: 441.3 g/mol
InChI Key: LRENSBKSONHKLR-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide, also known as BBBDH, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical and medicinal properties. BBBDH is a hydrazide derivative that is synthesized through a multi-step process involving the reaction of 3-bromobenzyl alcohol with salicylaldehyde and hydrazine hydrate.

Mechanism of Action

The mechanism of action of N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide is not fully understood. However, it is believed to exert its anti-tumor, anti-inflammatory, and anti-oxidant activities through the modulation of various signaling pathways. N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. It has also been found to activate the AMPK pathway, which plays a crucial role in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation and oxidative stress, and improve glucose metabolism. N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide has also been found to modulate the expression of various genes involved in cell survival, proliferation, and differentiation.

Advantages and Limitations for Lab Experiments

N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant anti-tumor, anti-inflammatory, and anti-oxidant activities. However, there are also some limitations to its use in lab experiments. N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide is not very water-soluble, which can make it difficult to work with in aqueous solutions. It also has limited stability in certain conditions, which can affect its efficacy and reproducibility.

Future Directions

There are several future directions for the research and development of N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide. One potential area of focus is the optimization of its synthesis method to achieve higher yields and purity. Another area of research is the elucidation of its mechanism of action and the identification of its molecular targets. Further studies are also needed to evaluate its efficacy and safety in animal models and clinical trials. In addition, the development of novel formulations and delivery systems for N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide could improve its bioavailability and therapeutic potential.

Scientific Research Applications

N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide has been extensively studied for its potential pharmaceutical and medicinal properties. It has been found to exhibit significant anti-tumor, anti-inflammatory, and anti-oxidant activities. N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide has been shown to induce apoptosis in cancer cells and inhibit the growth of various types of tumors. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.

properties

IUPAC Name

N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-3,5-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O4/c22-17-6-3-4-14(8-17)13-28-20-7-2-1-5-15(20)12-23-24-21(27)16-9-18(25)11-19(26)10-16/h1-12,25-26H,13H2,(H,24,27)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRENSBKSONHKLR-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O)OCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC(=C2)O)O)OCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-3,5-dihydroxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
Reactant of Route 4
N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
Reactant of Route 5
N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.